5-ACETYL-2,2'-BITHIENYL

CAS No.: 3515-18-2

Cat. No.: VC3691109

Molecular Formula: C10H8OS2

Molecular Weight: 208.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3515-18-2 |

|---|---|

| Molecular Formula | C10H8OS2 |

| Molecular Weight | 208.3 g/mol |

| IUPAC Name | 1-(5-thiophen-2-ylthiophen-2-yl)ethanone |

| Standard InChI | InChI=1S/C10H8OS2/c1-7(11)8-4-5-10(13-8)9-3-2-6-12-9/h2-6H,1H3 |

| Standard InChI Key | GKGAOTYPISAEEK-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC=C(S1)C2=CC=CS2 |

| Canonical SMILES | CC(=O)C1=CC=C(S1)C2=CC=CS2 |

Introduction

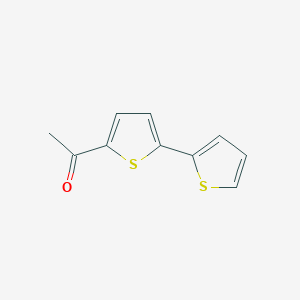

Chemical Identity and Structure

5-Acetyl-2,2'-bithienyl consists of two thiophene rings connected through a carbon-carbon bond at the 2,2' positions, with an acetyl group (CH₃CO-) attached to the 5-position of one thiophene ring. This structural arrangement creates an extended π-conjugated system that contributes to its distinctive electronic properties.

Basic Identification Parameters

The compound has a CAS registry number of 3515-18-2 and is also identified by MFCD number MFCD00464659 . The molecular formula is C₁₀H₈OS₂, corresponding to a molecular weight of 208 Daltons . The IUPAC name for the compound is 1-{[2,2'-bithiophen]-5-yl}ethan-1-one, though it is commonly referred to as 5-acetyl-2,2'-bithienyl in the scientific literature .

Physical and Chemical Properties

Table 1 below summarizes the key physicochemical properties of 5-acetyl-2,2'-bithienyl:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈OS₂ |

| Molecular Weight | 208 Da |

| LogP | 2.86 |

| Heavy Atoms Count | 13 |

| Rotatable Bond Count | 2 |

| Number of Rings | 2 |

| Carbon Bond Saturation (Fsp3) | 0.1 |

| Polar Surface Area | 17 Ų |

| Hydrogen Bond Acceptors | 1 |

| Hydrogen Bond Donors | 0 |

Table 1: Physicochemical properties of 5-acetyl-2,2'-bithienyl

The relatively high LogP value of 2.86 indicates moderate lipophilicity, which influences its solubility characteristics in various solvents. The compound's extended conjugation system, combined with the electron-withdrawing acetyl group, contributes to its potential application in materials requiring specific electronic properties.

Synthetic Approaches

General Synthetic Routes

The synthesis of 5-acetyl-2,2'-bithienyl typically begins with commercially available 2,2'-bithiophene as a starting material. Several synthetic approaches have been developed, with many utilizing catalytic methods to achieve selective functionalization.

Lithiation-Based Synthesis

One common synthetic route involves selective lithiation of 2,2'-bithiophene, followed by reaction with an appropriate acetylating agent. The process typically involves:

-

Treatment of 2,2'-bithiophene with n-BuLi to generate 5-lithio-2,2'-bithiophene

-

Reaction of the lithiated intermediate with an acetylating agent (such as acetyl chloride or N-acetylimidazole)

-

Workup and purification to obtain the desired 5-acetyl-2,2'-bithienyl

This approach takes advantage of the regioselectivity in lithiation, which preferentially occurs at the 5-position of the bithiophene system .

Alternative Catalytic Methods

Alternative approaches may involve palladium-catalyzed coupling reactions, particularly when starting from halogenated precursors. For instance, 5-iodo-2,2'-bithiophene can undergo carbonylative coupling reactions to introduce the acetyl group . Such methods are part of the broader multifaceted strategies for synthesizing various bithiophene derivatives that have been explored in the literature.

Applications and Research Significance

Electronic Materials

The bithiophene core structure of 5-acetyl-2,2'-bithienyl makes it an attractive building block for the development of electronic materials. Bithiophene derivatives are known precursors for the synthesis of conductive polymers and organic semiconductors used in electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Pharmaceutical Research

While specific information on the pharmaceutical applications of 5-acetyl-2,2'-bithienyl is limited in the provided search results, related bithiophene derivatives have shown potential in medicinal chemistry. For example, some bithiophene compounds have been investigated as markers for cell lesions in Alzheimer's disease and as potential β-amyloid probes . The acetyl group in 5-acetyl-2,2'-bithienyl provides a reactive site for further functionalization, potentially enabling the synthesis of more complex bioactive molecules.

Precursor for Advanced Materials

5-Acetyl-2,2'-bithienyl can serve as a key intermediate in the synthesis of more complex bithiophene derivatives. The acetyl group can participate in various reactions, including:

-

Aldol condensations to extend conjugation

-

Reduction to hydroxyl groups

-

Wittig reactions to generate alkene derivatives

-

Formation of chalcones and related compounds

These transformations can lead to materials with applications in photonics, sensors, and other advanced technologies.

| Supplier | Purity (%) | Package Size | Price (USD) | Lead Time | Ships From |

|---|---|---|---|---|---|

| Angene US | 97 | 100 mg | 364 | 10 days | United States |

| Angene US | 97 | 250 mg | 470 | 10 days | United States |

| Angene US | 97 | 500 mg | 534 | 10 days | United States |

| Key Organics Limited (BIONET) | 95 | 5 g | 539 | 10 days | United Kingdom |

| Manchester Organics Limited | 97 | 1 g | 706 | 30 days | United Kingdom |

| Manchester Organics Limited | 97 | 5 g | 1,783 | 30 days | United Kingdom |

| BLD Pharmatech Co., Limited | 95 | 10 g | 1,341 | 30 days | United States |

| BLD Pharmatech GmbH | 95 | 10 g | 1,341 | 30 days | Germany |

| Alfa Chemistry | 95 | 1 g | POA | TBD | United States |

| BOC Sciences | 95 | 1 g | POA | TBD | United States |

Table 2: Commercial availability of 5-acetyl-2,2'-bithienyl

This commercial availability indicates the compound's relevance in chemical research and industrial applications. The range of package sizes suggests its use in both laboratory-scale research and potentially larger-scale applications.

Related Compounds

Structural Analogs

Several structural analogs of 5-acetyl-2,2'-bithienyl exist, including the disubstituted variant 5,5'-diacetyl-2,2'-bithiophene (CAS: 18494-73-0), which contains acetyl groups at both 5-positions of the bithiophene core . Other related compounds include various 5-substituted 2,2'-bithiophenes such as:

-

5-Ethynyl-2,2'-bithiophene

-

5-Iodo-2,2'-bithiophene

-

5-Allyl-2,2'-bithiophene

-

5-(1-Propenyl)-2,2'-bithiophene

These compounds share the core bithiophene structure but differ in the functional group at the 5-position, resulting in varying electronic and chemical properties .

Synthetic Transformations

The acetyl group in 5-acetyl-2,2'-bithienyl enables further synthetic transformations. For example, the carbonyl group can participate in condensation reactions with various reagents to produce extended conjugated systems. Such transformations might include Wittig olefination, aldol condensation, or reductive amination, expanding the structural diversity accessible from this building block.

Future Research Directions

Materials Science Applications

Future research involving 5-acetyl-2,2'-bithienyl might explore its potential in developing new organic electronic materials, particularly those requiring specific HOMO-LUMO energy levels that can be tuned through the electron-withdrawing effects of the acetyl group. The compound's potential for polymerization or integration into larger molecular systems presents opportunities for developing novel electronic and optoelectronic materials.

Synthetic Methodology Development

The development of more efficient and selective methods for synthesizing 5-acetyl-2,2'-bithienyl and its derivatives represents another potential area for research. Such methodologies might focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume